N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]butanamide
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Overview
Description
N-(1,3-Benzoxazol-2-yl)-N''-butyrylguanidine is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Benzoxazol-2-yl)-N''-butyrylguanidine typically involves the reaction of 1,3-benzoxazol-2-amine with butyryl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-Benzoxazol-2-yl)-N''-butyrylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
N-(1,3-Benzoxazol-2-yl)-N''-butyrylguanidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1,3-Benzoxazol-2-yl)-N''-butyrylguanidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-N''-butyrylguanidine
N-(1,3-Benzoxazol-2-yl)-N''-propionylguanidine
N-(1,3-Benzoxazol-2-yl)-N''-acetylguanidine
Uniqueness: N-(1,3-Benzoxazol-2-yl)-N''-butyrylguanidine is unique due to its specific structural features and the presence of the butyryl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of N-(1,3-Benzoxazol-2-yl)-N''-butyrylguanidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H14N4O2 |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]butanamide |
InChI |
InChI=1S/C12H14N4O2/c1-2-5-10(17)15-11(13)16-12-14-8-6-3-4-7-9(8)18-12/h3-4,6-7H,2,5H2,1H3,(H3,13,14,15,16,17) |
InChI Key |
MYRDMQCMUDYWNZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(=O)N/C(=N\C1=NC2=CC=CC=C2O1)/N |
Canonical SMILES |
CCCC(=O)NC(=NC1=NC2=CC=CC=C2O1)N |
Origin of Product |
United States |
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